
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The benzoyl group can be introduced via Friedel-Crafts acylation, and the esterification of the benzoic acid derivative can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution can occur at the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学的研究の応用
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share structural similarities with Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate.
Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds containing the benzoyl group.
Uniqueness
This compound is unique due to the combination of the thiazole ring and the benzoyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C18H14N2O3S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-23-17(22)13-9-5-8-12(10-13)14-16(24-18(19)20-14)15(21)11-6-3-2-4-7-11/h2-10H,1H3,(H2,19,20) |
InChIキー |
POONXQNTCZBFMI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



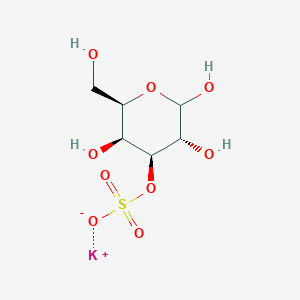
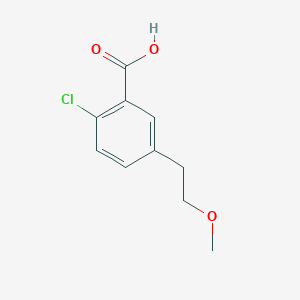

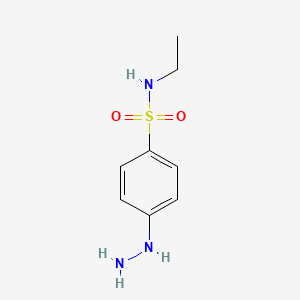
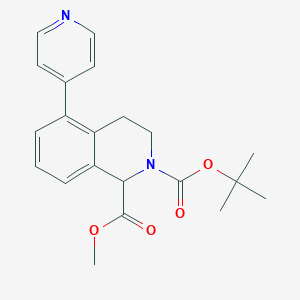
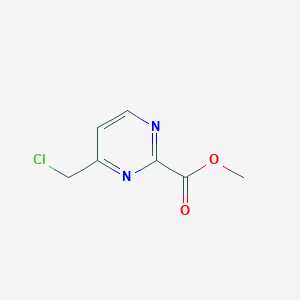
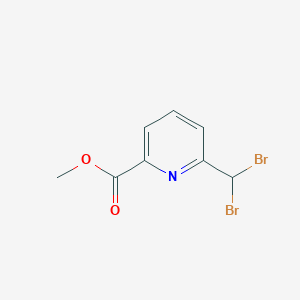
![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)
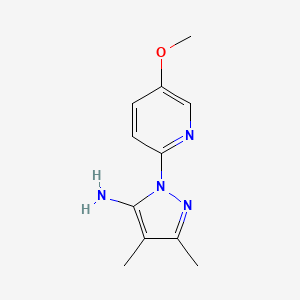


![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
